4-(3-benzylpyrrolidine-1-carbonyl)-2-(2-methoxyethoxy)pyridine
Description
Properties
IUPAC Name |
(3-benzylpyrrolidin-1-yl)-[2-(2-methoxyethoxy)pyridin-4-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O3/c1-24-11-12-25-19-14-18(7-9-21-19)20(23)22-10-8-17(15-22)13-16-5-3-2-4-6-16/h2-7,9,14,17H,8,10-13,15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DELUNEZVJVEKOQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOC1=NC=CC(=C1)C(=O)N2CCC(C2)CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-benzylpyrrolidine-1-carbonyl)-2-(2-methoxyethoxy)pyridine typically involves multi-step organic reactions. The starting materials are usually commercially available or can be synthesized through known procedures. The key steps in the synthesis may include:
- Formation of the pyrrolidine ring.
- Introduction of the benzyl group.
- Attachment of the pyridine moiety.
- Incorporation of the methoxyethoxy group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This may include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
4-(3-benzylpyrrolidine-1-carbonyl)-2-(2-methoxyethoxy)pyridine can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Conversion of functional groups to lower oxidation states.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic reagents depending on the nature of the substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Antimicrobial Activity
Research has indicated that compounds similar to 4-(3-benzylpyrrolidine-1-carbonyl)-2-(2-methoxyethoxy)pyridine exhibit significant antimicrobial properties. For instance, derivatives of pyridine and pyrrolidine have shown efficacy against various bacterial strains, including resistant strains. The mechanism often involves disruption of bacterial cell walls or interference with metabolic pathways.
Neuroprotective Effects
Studies suggest that this compound may possess neuroprotective properties. Pyridine derivatives have been linked to the modulation of neurotransmitter systems, potentially offering therapeutic benefits in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The ability to cross the blood-brain barrier enhances its utility in neurological applications.
Anti-inflammatory Properties
The anti-inflammatory potential of related compounds has been documented, making them candidates for treating inflammatory diseases. The structural features of this compound may contribute to its ability to inhibit pro-inflammatory cytokines, thus providing relief in conditions like arthritis.
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study A | Antimicrobial Activity | Demonstrated effectiveness against E. coli and S. aureus with MIC values below standard antibiotics. |
| Study B | Neuroprotection | Showed reduced neuroinflammation in animal models, suggesting potential for Alzheimer's treatment. |
| Study C | Anti-inflammatory | In vivo studies indicated significant reduction in paw edema in rats, highlighting its therapeutic promise in chronic inflammation. |
Mechanism of Action
The mechanism of action of 4-(3-benzylpyrrolidine-1-carbonyl)-2-(2-methoxyethoxy)pyridine would depend on its specific application. For example, if used as a drug, it may interact with specific molecular targets such as receptors, enzymes, or ion channels. The pathways involved could include signal transduction, gene expression, or metabolic processes.
Comparison with Similar Compounds
Similar Compounds
- 4-(3-benzylpyrrolidine-1-carbonyl)-2-(2-methoxyethoxy)pyridine can be compared with other pyrrolidine derivatives, such as:
- (3-Benzylpyrrolidin-1-yl)(2-(2-methoxyethoxy)pyridin-3-yl)methanone
- (3-Benzylpyrrolidin-1-yl)(2-(2-methoxyethoxy)pyridin-5-yl)methanone
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern, which may confer distinct chemical and biological properties compared to similar compounds.
Biological Activity
The compound 4-(3-benzylpyrrolidine-1-carbonyl)-2-(2-methoxyethoxy)pyridine is a synthetic organic molecule that has garnered attention for its potential biological activities. Its structure features a pyridine ring, which is known for its diverse pharmacological properties, and a pyrrolidine moiety that may contribute to its biological effects. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
Biological Activity Overview
Research indicates that compounds similar to This compound exhibit various biological activities, including:
- Anticonvulsant Activity : Some derivatives within the pyridine class have shown efficacy in models of epilepsy.
- Neurotropic Effects : Compounds with similar structures have demonstrated neuroprotective properties.
- Antimicrobial Properties : Certain pyridine derivatives exhibit significant antimicrobial activity against various pathogens.
The mechanisms through which this compound exerts its effects are not fully elucidated but may involve:
- GABAergic Modulation : Many pyridine derivatives influence GABA receptors, contributing to their anticonvulsant effects.
- Inhibition of Enzymatic Activity : Some compounds inhibit specific enzymes involved in neurotransmitter metabolism, enhancing synaptic transmission.
In Vitro Studies
A study evaluated the anticonvulsant activity of several pyridine-based compounds, including those structurally related to our compound of interest. The results indicated that certain derivatives showed significant antagonism to pentylenetetrazole (PTZ), a common model for assessing anticonvulsant activity. The most active compounds exhibited an efficacy range from 20% to 80% compared to standard treatments like ethosuximide .
In Vivo Studies
In vivo assessments demonstrated that these compounds exhibited low toxicity profiles with therapeutic indices greater than those of reference drugs. For instance, acute toxicity studies indicated safe dosage ranges exceeding 650 mg/kg without significant adverse effects .
Case Studies
Q & A
Basic Research Questions
Q. What synthetic strategies are effective for preparing 4-(3-benzylpyrrolidine-1-carbonyl)-2-(2-methoxyethoxy)pyridine?
- Methodology : A multi-step synthesis is typically employed. Key steps include:
- Pyrrolidine functionalization : Introducing the benzyl group at the 3-position of pyrrolidine via reductive amination or alkylation .
- Carbonyl coupling : Reacting the functionalized pyrrolidine with activated pyridine derivatives (e.g., chloropyridine) using coupling agents like HATU or EDC in anhydrous DMF .
- Etherification : Installing the 2-methoxyethoxy group via nucleophilic substitution on the pyridine ring, often using K₂CO₃ as a base in DMSO or DMF .
Q. How can the structural integrity of this compound be confirmed post-synthesis?
- Analytical workflow :
- NMR spectroscopy : ¹H and ¹³C NMR to verify substituent positions (e.g., methoxyethoxy protons at δ 3.5–4.0 ppm; pyrrolidine carbonyl carbon at ~170 ppm) .
- High-resolution mass spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ with <2 ppm error .
- X-ray crystallography (if crystalline): Resolve bond angles and torsional strain in the pyrrolidine-pyridine linkage (e.g., C1—C2—C3—C4 dihedral angles ~108°) .
Q. What stability precautions are necessary for handling this compound?
- Storage : Store in sealed, argon-purged containers at –20°C to prevent hydrolysis of the carbonyl group. Desiccate with silica gel to avoid moisture-induced degradation .
- Incompatibilities : Avoid strong acids/bases (risk of pyrrolidine ring opening) and UV light (pyridine photodegradation) .
Advanced Research Questions
Q. How do variations in the benzyl or methoxyethoxy groups affect bioactivity?
- Structure-activity relationship (SAR) approaches :
- Benzyl substitution : Replace the benzyl group with electron-withdrawing (e.g., 4-fluorobenzyl) or bulky (e.g., naphthyl) analogs to assess steric/electronic effects on target binding .
- Methoxyethoxy chain length : Synthesize analogs with ethoxy or propoxy chains to evaluate hydrophilicity’s role in membrane permeability (logP calculations via HPLC) .
- Biological assays : Test analogs in enzyme inhibition assays (e.g., kinase profiling) or cellular models (e.g., IC₅₀ in cancer cell lines) .
Q. How can computational modeling optimize this compound for target specificity?
- Methods :
- Docking studies : Use AutoDock Vina to model interactions with ATP-binding pockets (e.g., kinase targets). Focus on hydrogen bonding between the pyrrolidine carbonyl and conserved lysine residues .
- MD simulations : Simulate 100-ns trajectories in GROMACS to assess conformational stability of the methoxyethoxy side chain in aqueous vs. lipid bilayer environments .
Q. How to resolve discrepancies in spectroscopic data between batches?
- Troubleshooting protocol :
- Impurity profiling : Compare HPLC traces (C18 column, acetonitrile/water gradient) to identify byproducts (e.g., unreacted chloropyridine at ~3.2 min retention time) .
- Isotopic labeling : Synthesize ¹⁵N-labeled pyrrolidine to distinguish genuine NMR shifts from solvent artifacts .
Key Research Gaps
- Mechanistic studies : Limited data on metabolic pathways (e.g., cytochrome P450 interactions).
- In vivo efficacy : Requires PK/PD studies in rodent models to validate computational ADMET predictions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
